molecular formula C11H18ClN3O2 B12532731 4-(Piperidine-1-carbonyl)piperazine-1-carbonyl chloride CAS No. 678976-34-6

4-(Piperidine-1-carbonyl)piperazine-1-carbonyl chloride

Cat. No.: B12532731
CAS No.: 678976-34-6
M. Wt: 259.73 g/mol
InChI Key: JQLNNXHMDLXXDD-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Considerations

Molecular Composition and Connectivity

The molecular formula of 4-(Piperidine-1-carbonyl)piperazine-1-carbonyl chloride is C₁₁H₁₈ClN₃O₂ , with a molecular weight of 259.73 g/mol . The structure comprises two heterocyclic rings: a piperidine moiety (six-membered saturated ring with one nitrogen atom) and a piperazine moiety (six-membered saturated ring with two nitrogen atoms). These rings are bridged by two carbonyl groups, with one terminal carbonyl bonded to a chlorine atom (Figure 1).

Key Structural Features:
  • Piperidine Ring : The piperidine component adopts a chair conformation, with the nitrogen atom at position 1 bonded to the carbonyl group.
  • Piperazine Ring : The piperazine ring, also in a chair conformation, features nitrogen atoms at positions 1 and 4. The carbonyl chloride group is attached to position 1 of the piperazine.
  • Carbonyl Linkages : The central carbonyl group connects the piperidine’s nitrogen to the piperazine’s carbon, while the terminal carbonyl chloride extends from the piperazine’s nitrogen.
Stereochemical Analysis

The compound lacks chiral centers due to the symmetric substitution pattern of the carbonyl groups. Both rings exhibit equatorial positioning of substituents to minimize steric strain. Computational models suggest a dihedral angle of ~60° between the planes of the two rings, stabilizing the molecule through reduced van der Waals repulsions.

Table 1: Molecular Descriptors

Property Value Source
Molecular Formula C₁₁H₁₈ClN₃O₂
Molecular Weight 259.73 g/mol
SMILES C1CCN(CC1)C(=O)N2CCN(CC2)C(=O)Cl
InChI Key JQLNNXHMDLXXDD-UHFFFAOYSA-N

Properties

CAS No.

678976-34-6

Molecular Formula

C11H18ClN3O2

Molecular Weight

259.73 g/mol

IUPAC Name

4-(piperidine-1-carbonyl)piperazine-1-carbonyl chloride

InChI

InChI=1S/C11H18ClN3O2/c12-10(16)13-6-8-15(9-7-13)11(17)14-4-2-1-3-5-14/h1-9H2

InChI Key

JQLNNXHMDLXXDD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)N2CCN(CC2)C(=O)Cl

Origin of Product

United States

Preparation Methods

Common Reagents for Carbonyl Chloride Formation

The generation of carbonyl chloride groups typically involves the use of phosgene derivatives. While phosgene itself (COCl₂) was historically used, safer alternatives such as triphosgene and diphosgene have become preferred in modern synthetic approaches. Table 1 summarizes the common reagents used for carbonyl chloride formation.

Table 1: Reagents for Carbonyl Chloride Formation

Reagent Chemical Formula Relative Safety Equivalents Required* Typical Reaction Conditions
Phosgene COCl₂ Low 1.0-1.2 -10 to 0°C, inert atmosphere
Diphosgene C₂Cl₄O₂ Moderate 0.6-0.8 0 to 25°C, inert atmosphere
Triphosgene C₃Cl₆O₃ Higher 0.4-0.5 0 to 30°C, inert atmosphere
Oxalyl chloride (COCl)₂ Moderate 1.1-1.5 -10 to 25°C, catalytic DMF

*Equivalents relative to the substrate

Solvent Selection for Carbonyl Chloride Formation

The choice of solvent significantly impacts reaction efficiency and safety. Based on established protocols for similar compounds, the preferred solvents include halogenated hydrocarbons, particularly methylene chloride. Table 2 presents suitable solvents for these reactions.

Table 2: Solvent Systems for Carbonyl Chloride Formation

Solvent Advantages Limitations Typical Usage
Methylene chloride Excellent solubility, moderate boiling point Toxicity concerns Most common, 4-6 times substrate weight
Tetrahydrofuran Good solubility for most reactants Peroxide formation Alternative to methylene chloride
Toluene Higher boiling point, less toxic Limited solubility for some compounds For higher temperature reactions
Acetonitrile Good solubility, easier to remove Potential side reactions Used as co-solvent in work-up

Synthesis of Piperazine-1-carbonyl Chloride Intermediates

A key step in preparing 4-(Piperidine-1-carbonyl)piperazine-1-carbonyl chloride involves the synthesis of piperazine-based carbonyl chloride intermediates. These reactions typically proceed through nucleophilic substitution mechanisms.

Preparation from Piperazine and Carbonyl Chloride Reagents

The direct reaction of piperazine with carbonyl chloride reagents represents a straightforward approach to preparing the required intermediate. The reaction is typically conducted under controlled conditions to minimize side reactions.

Synthetic Procedure:

  • To a solution of piperazine (1.0 equiv) in anhydrous methylene chloride (4-6 times by weight), add triethylamine (1.0-1.5 equiv) at 0-5°C under nitrogen atmosphere.
  • Add triphosgene (0.4-0.5 equiv) dropwise over 30-60 minutes, maintaining the temperature below 5°C.
  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
  • Monitor reaction completion by thin-layer chromatography or liquid chromatography.
  • The resulting piperazine-1-carbonyl chloride can be isolated or used directly in subsequent reactions.

Protection-Deprotection Strategy for Mono-functionalized Intermediates

To achieve selective functionalization at one nitrogen of piperazine, a protection-deprotection strategy can be employed. This approach is particularly useful when preparing 4-(Piperidine-1-carbonyl)piperazine-1-carbonyl chloride to ensure the desired regioselectivity.

Synthetic Procedure:

  • Protect one nitrogen of piperazine with tert-butyloxycarbonyl (Boc) group by reacting piperazine (excess) with di-tert-butyl dicarbonate (1.0 equiv) in methylene chloride at 0-25°C for 5-8 hours.
  • Isolate N-Boc-piperazine by standard extraction and purification.
  • React N-Boc-piperazine with triphosgene in the presence of triethylamine in methylene chloride to obtain N-Boc-piperazine-1-carbonyl chloride.
  • This protected intermediate can be used for coupling with piperidine before deprotection and final carbonyl chloride formation.

Formation of Piperidine-1-carbonyl Piperazine Core Structure

The central step in preparing 4-(Piperidine-1-carbonyl)piperazine-1-carbonyl chloride involves connecting the piperidine and piperazine rings through a carbonyl linkage.

Direct Coupling Methods

The coupling of piperazine-1-carbonyl chloride with piperidine represents a direct approach to forming the core structure. This reaction proceeds through nucleophilic acyl substitution.

Synthetic Procedure:

  • Dissolve piperazine-1-carbonyl chloride (1.0 equiv) in methylene chloride (5-10 times by weight).
  • Add triethylamine (1.1-1.5 equiv) followed by piperidine (1.0-1.2 equiv) at 0-5°C.
  • Allow the reaction to warm to room temperature and stir for 3-6 hours.
  • Monitor reaction completion by analytical methods.
  • Work up by washing with aqueous solutions, drying, and concentration.
  • The resulting 4-(piperidine-1-carbonyl)piperazine can be further functionalized to introduce the final carbonyl chloride group.

Alternative Coupling Approaches

Alternative coupling methods involve using other activating agents instead of forming the carbonyl chloride intermediate directly. These approaches can offer advantages in terms of safety and ease of handling.

Table 3: Alternative Coupling Methods for Forming Piperidine-Piperazine Amide Linkages

Coupling Agent Reaction Conditions Advantages Limitations Yield Range
EDC/HOBt Room temperature, DCM, 12-24h Mild conditions, water-soluble byproducts Higher cost 70-85%
CDI THF, 0°C to RT, 4-8h Safe handling, good reactivity Moisture sensitive 65-80%
HATU DMF, DIPEA, 0°C to RT, 4-6h High coupling efficiency Cost, DMF as solvent 75-90%
T3P EtOAc, pyridine, 0°C to RT, 6-12h Low epimerization, clean reaction Limited literature 70-85%

Preparation of 4-(Piperidine-1-carbonyl)piperazine-1-carbonyl chloride

The final step involves introducing the carbonyl chloride group to the 4-(piperidine-1-carbonyl)piperazine intermediate. This transformation requires careful control of reaction conditions to achieve selectivity and high yields.

Direct Chloroformylation Method

This approach involves directly treating 4-(piperidine-1-carbonyl)piperazine with a phosgene equivalent to introduce the carbonyl chloride functionality.

Synthetic Procedure:

  • Dissolve 4-(piperidine-1-carbonyl)piperazine (1.0 equiv) in anhydrous methylene chloride (5-10 times by weight) under nitrogen atmosphere.
  • Cool the solution to -10 to 0°C.
  • Add triphosgene (0.4-0.5 equiv) in small portions or as a solution in methylene chloride over 30-45 minutes.
  • Allow the reaction to warm to room temperature and stir for 2-6 hours until completion.
  • The product can be isolated by concentration and purification or used directly in subsequent reactions.

One-Pot Sequential Method

A more efficient approach involves a one-pot sequential procedure where the piperazine-piperidine coupling and final chloroformylation are performed without isolating intermediates.

Synthetic Procedure:

  • To a solution of N-Boc-piperazine (1.0 equiv) in methylene chloride, add triethylamine (2.0-2.5 equiv).
  • Add piperidine-1-carbonyl chloride (1.0-1.1 equiv) at 0-5°C and stir for 3-5 hours.
  • Confirm completion of the coupling reaction, then cool to -10 to 0°C.
  • Remove the Boc group using trifluoroacetic acid or HCl in dioxane.
  • After deprotection, neutralize the mixture with excess triethylamine.
  • Add triphosgene (0.4-0.5 equiv) and stir for 2-6 hours.
  • Isolate the product by standard extraction and purification methods.

Industrial Scale Synthesis Considerations

For industrial-scale production, several modifications to the laboratory-scale procedures are necessary to ensure safety, efficiency, and reproducibility.

Table 4: Industrial Scale Synthesis Parameters

Parameter Laboratory Scale Industrial Scale Considerations
Reactor type Glass flask Jacketed reactor with overhead stirring Heat transfer, mixing efficiency
Temperature control Ice bath/heating mantle Precise control with cooling/heating system Exotherm management critical
Addition rate Manual addition Controlled mechanical addition Critical for safety and selectivity
Concentration Typically 0.1-0.5M More dilute (0.05-0.2M) Safety, heat dissipation
Work-up Simple extraction Continuous extraction systems Efficiency, waste reduction
Phosgene equivalent Triphosgene Either triphosgene or diphosgene Cost, safety, availability

Purification Methods and Quality Control

The purification of 4-(Piperidine-1-carbonyl)piperazine-1-carbonyl chloride is critical to ensure high purity for its application in further syntheses.

Crystallization Techniques

Crystallization represents an effective method for purifying the target compound, particularly on larger scales.

Typical Procedure:

  • Dissolve the crude product in a minimal amount of warm toluene or ethyl acetate.
  • Cool the solution gradually to room temperature, then to 0-5°C.
  • Collect the crystalline product by filtration and wash with cold hexane or diethyl ether.
  • Dry under vacuum at 30-40°C to remove residual solvents.
  • Typical yields after recrystallization range from 75-85%.

Chromatographic Purification

For smaller scales or when higher purity is required, chromatographic methods can be employed.

Column Chromatography Parameters:

  • Stationary phase: Silica gel (typically 60-120 mesh or 230-400 mesh)
  • Mobile phase: Gradient of hexane/ethyl acetate (typically starting with 9:1 and increasing to 7:3)
  • Sample loading: 5-10% of silica weight
  • Flow rate: Adjusted to ensure efficient separation
  • Detection: TLC with appropriate visualization (UV, iodine, or specific stains)

Quality Control and Characterization

Quality control of the final product involves various analytical techniques to confirm identity, purity, and structural integrity.

Table 5: Analytical Methods for Quality Control

Analytical Method Parameter Measured Typical Specification Reference Method
HPLC Purity ≥98.0% Reversed-phase C18 column, acetonitrile/water gradient
NMR (¹H, ¹³C) Structural confirmation Consistent with structure 400 or 500 MHz instrument, CDCl₃ as solvent
IR Spectroscopy Functional group identification Strong C=O stretch (~1770-1800 cm⁻¹) KBr pellet or ATR
Melting Point Physical property Narrow range (±2°C) Capillary method
Elemental Analysis Composition Within ±0.4% of theoretical Standard CHN analysis

Reaction Mechanisms and Considerations

Understanding the underlying reaction mechanisms is crucial for optimizing the synthesis of 4-(Piperidine-1-carbonyl)piperazine-1-carbonyl chloride.

Mechanism of Carbonyl Chloride Formation

The formation of the carbonyl chloride group involves nucleophilic attack of the amine on the phosgene equivalent, followed by elimination of the leaving group.

The reaction proceeds through:

  • Nucleophilic attack of the piperazine nitrogen on the carbonyl carbon of phosgene
  • Elimination of chloride to form a tetrahedral intermediate
  • Collapse of the intermediate to form the carbonyl chloride product

Critical Parameters Affecting Yield and Quality

Several parameters significantly influence the outcome of the synthesis.

Table 6: Critical Parameters in Synthesis

Parameter Impact on Synthesis Optimal Conditions Reference
Temperature Affects reactivity and selectivity -10 to 0°C for carbonyl chloride formation
Reaction time Influences completion and side reactions 2-6 hours for final carbonyl chloride formation
Water content Hydrolysis of carbonyl chloride Anhydrous conditions, moisture <50 ppm
Base amount Neutralizes HCl byproduct 1.0-1.5 equivalents
Addition rate Controls exotherm and selectivity Slow addition over 30-60 minutes
Concentration Impacts selectivity and heat control 0.1-0.3M for critical steps

Applications and Stability Considerations

The 4-(Piperidine-1-carbonyl)piperazine-1-carbonyl chloride has significant applications in pharmaceutical synthesis and requires specific handling due to its reactivity.

Pharmaceutical Applications

This compound serves as a valuable intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting central nervous system disorders and other therapeutic areas.

Chemical Reactions Analysis

Types of Reactions

4-(Piperidine-1-carbonyl)piperazine-1-carbonyl chloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 4-(Piperidine-1-carbonyl)piperazine-1-carbonyl chloride include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine .

Major Products Formed

The major products formed from the reactions of 4-(Piperidine-1-carbonyl)piperazine-1-carbonyl chloride depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted piperazine and piperidine derivatives .

Mechanism of Action

The mechanism of action of 4-(Piperidine-1-carbonyl)piperazine-1-carbonyl chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Fluorinated substituents (e.g., ) enhance lipophilicity and metabolic stability, critical for CNS-targeting drugs.
  • Alkyl chains (e.g., ) improve solubility in non-polar media but may reduce aqueous solubility.

Reactivity and Stability

  • Acyl chloride reactivity : All compounds exhibit high electrophilicity, reacting readily with amines, alcohols, or water.
  • Stability trends : Electron-withdrawing groups (e.g., CF₃ in ) stabilize the acyl chloride against hydrolysis, while bulky groups (e.g., benzhydryl in ) slow reaction kinetics.

Biological Activity

4-(Piperidine-1-carbonyl)piperazine-1-carbonyl chloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical formula of 4-(Piperidine-1-carbonyl)piperazine-1-carbonyl chloride is C11H18ClN3O2, with a molecular weight of 247.73 g/mol. The compound features a piperidine and piperazine moiety, which are known for their diverse pharmacological properties.

Antimicrobial Activity

Research indicates that compounds containing piperidine and piperazine derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that 4-(Piperidine-1-carbonyl)piperazine-1-carbonyl chloride may also possess antibacterial activity. In particular, derivatives showed minimum inhibitory concentration (MIC) values ranging from 12.5 to 77 µM against Gram-positive bacteria .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Studies on related piperazine derivatives have shown cytotoxic effects in cancer cell lines. For instance, a derivative demonstrated better cytotoxicity than the reference drug bleomycin in FaDu hypopharyngeal tumor cells . The mechanism is thought to involve apoptosis induction and interaction with cellular pathways critical for tumor growth.

Enzyme Inhibition

4-(Piperidine-1-carbonyl)piperazine-1-carbonyl chloride may act as an inhibitor of key enzymes involved in various biological processes. Piperazine derivatives have been explored for their ability to inhibit fatty acid amide hydrolase (FAAH), which is crucial for endocannabinoid signaling . This inhibition could lead to increased levels of endocannabinoids, potentially providing therapeutic effects in pain management and neuroprotection.

Case Study 1: Antibacterial Activity Evaluation

In a comparative study, several piperazine derivatives were tested for their antibacterial efficacy using the ethidium bromide accumulation assay. The results indicated that specific modifications to the piperazine ring enhanced the compounds' ability to inhibit bacterial efflux pumps, thereby increasing their effectiveness against resistant strains .

Case Study 2: Anticancer Activity Assessment

A series of piperidine derivatives were synthesized and evaluated for their anticancer properties. One compound exhibited significant growth inhibition in various cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis . The findings suggest that structural modifications can enhance biological activity, indicating a promising avenue for drug development.

Data Summary

Biological ActivityObservationsReferences
AntimicrobialMIC values: 12.5 - 77 µM against Gram-positive bacteria
AnticancerGreater cytotoxicity than bleomycin in FaDu cells
Enzyme InhibitionPotential FAAH inhibition leading to increased endocannabinoids

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